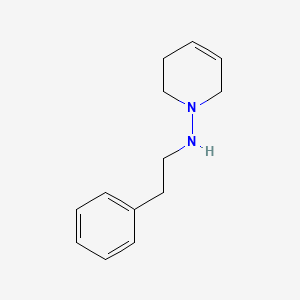![molecular formula C7H18NO5PS B14543373 Dimethyl [(diethylsulfamoyl)methyl]phosphonate CAS No. 62285-40-9](/img/structure/B14543373.png)
Dimethyl [(diethylsulfamoyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(diethylsulfamoyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl [(diethylsulfamoyl)methyl]phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl sulfamoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl [(diethylsulfamoyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
Scientific Research Applications
Dimethyl [(diethylsulfamoyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of enzymes involved in disease processes.
Industry: Utilized as a flame retardant, plasticizer, and stabilizer in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of dimethyl [(diethylsulfamoyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The specific pathways involved depend on the target enzyme and the context of the study.
Comparison with Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar applications but different reactivity and properties.
Diethyl phosphonate: A related compound with a different alkyl group, affecting its chemical behavior and applications.
Methyl phosphonic acid: A simpler phosphonate compound with distinct properties and uses.
Uniqueness: Dimethyl [(diethylsulfamoyl)methyl]phosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and functional properties. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62285-40-9 |
|---|---|
Molecular Formula |
C7H18NO5PS |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-N,N-diethylmethanesulfonamide |
InChI |
InChI=1S/C7H18NO5PS/c1-5-8(6-2)15(10,11)7-14(9,12-3)13-4/h5-7H2,1-4H3 |
InChI Key |
KIBPFRKCINXGKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


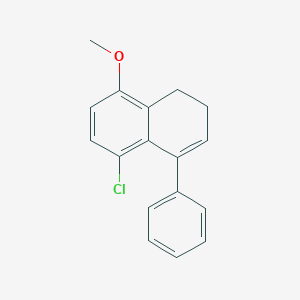
![5-Amino-4-ethoxy-2-[methyl(tetradecyl)amino]benzoic acid](/img/structure/B14543307.png)
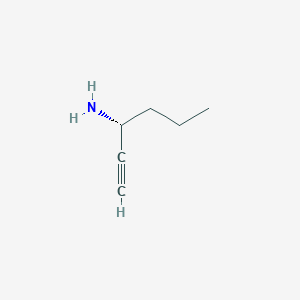
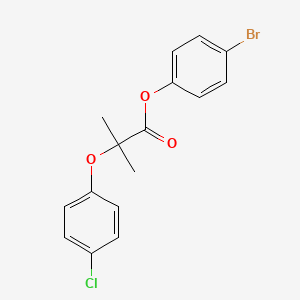
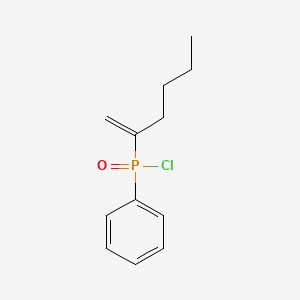
![N,N'-[Propane-1,3-diylbis(sulfanediylethane-2,1-diyl)]di(undec-10-enamide)](/img/structure/B14543332.png)
![N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide](/img/structure/B14543336.png)
![N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide](/img/structure/B14543339.png)
![4-[Methoxy(diphenyl)methyl]phenol](/img/structure/B14543343.png)

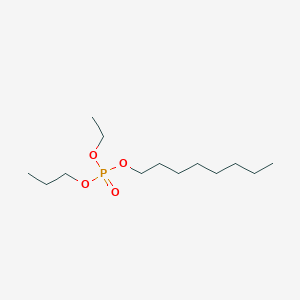
![{2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane](/img/structure/B14543352.png)
![5-Methyl-2,3-diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14543353.png)
